2-Bromo-4-(trifluoromethoxy)benzyl alcohol

Description

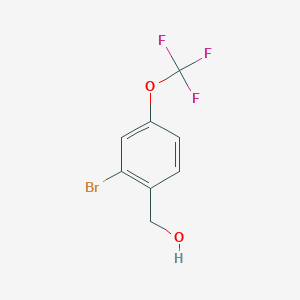

2-Bromo-4-(trifluoromethoxy)benzyl alcohol (CAS: 220996-81-6; alternative CAS: 1316273-53-6) is a halogenated benzyl alcohol derivative with a bromine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of its substituents, which enhance reactivity in substitution and coupling reactions. Its molecular formula is C₈H₆BrF₃O₂, with a molar mass of 271.03 g/mol.

Structure

2D Structure

Properties

IUPAC Name |

[2-bromo-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJYAPZRFZVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol typically involves the bromination of 4-(trifluoromethoxy)benzyl alcohol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another approach involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method is advantageous due to its mild reaction conditions and high selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethoxy)benzyl alcohol undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as ammonia, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 2-Bromo-4-(trifluoromethoxy)benzaldehyde or 2-Bromo-4-(trifluoromethoxy)benzoic acid.

Reduction: 4-(Trifluoromethoxy)benzyl alcohol.

Substitution: 2-Amino-4-(trifluoromethoxy)benzyl alcohol, 2-Mercapto-4-(trifluoromethoxy)benzyl alcohol, or 2-Alkoxy-4-(trifluoromethoxy)benzyl alcohol.

Scientific Research Applications

Chemistry

2-Bromo-4-(trifluoromethoxy)benzyl alcohol serves as a valuable building block in organic synthesis. Its unique trifluoromethoxy group enhances reactivity and stability, making it useful for creating more complex molecules. It is particularly effective in:

- Suzuki-Miyaura Cross-Coupling Reactions: Used to form carbon-carbon bonds, facilitating the synthesis of various organic compounds.

Biology

In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that it can:

- Influence cell signaling pathways.

- Affect gene expression related to metabolic processes.

- Modulate phosphorylation states of key signaling molecules, thereby impacting cellular metabolism and energy production.

Medicine

The compound is being explored as a pharmaceutical intermediate due to its:

- Enhanced metabolic stability and bioavailability attributed to the trifluoromethoxy group.

- Potential applications in developing drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound is utilized for:

- The development of advanced materials with high thermal stability.

- The synthesis of agrochemicals and specialty chemicals that require specific functional properties.

Case Studies and Research Findings

-

Anticancer Activity Study:

- A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved modulation of apoptosis-related proteins.

-

Synthesis of Novel Drug Candidates:

- Researchers used this compound as an intermediate to synthesize new drug candidates targeting specific biochemical pathways related to metabolic diseases, highlighting its role in medicinal chemistry.

-

Material Science Applications:

- In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and chemical resistance, showcasing its utility beyond traditional organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects.

For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, altering cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

2-Bromo-4-(trifluoromethoxy)benzyl alcohol is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a trifluoromethoxy group, which contribute to its unique reactivity and biological properties. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound primarily involves its interactions with various cellular components. The compound can undergo free radical reactions, where the bromine atom is released, forming a succinimidyl radical that can subsequently react with cellular targets. This process can lead to significant alterations in cellular signaling pathways and metabolic processes.

This compound is known to engage in several biochemical reactions:

- Oxidation : The alcohol group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The bromine atom can be reduced to a hydrogen atom.

- Nucleophilic Substitution : The bromine can be replaced by other nucleophiles such as amines or thiols.

These reactions highlight the compound's versatility as a biochemical agent.

Cellular Effects

The compound has demonstrated notable effects on various cell types. Specifically, it influences:

- Cell Signaling Pathways : Alters the phosphorylation status of key signaling molecules, impacting signal transduction.

- Gene Expression : Modulates the expression of genes involved in metabolic processes, thereby affecting cellular metabolism and energy production.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal effects on cellular function.

- High Doses : Significant changes in cell signaling and metabolism; potential toxicity including oxidative stress and cellular damage has been observed at elevated concentrations.

Metabolic Pathways

The compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. These interactions may lead to the formation of metabolites that participate in further biochemical reactions, influencing metabolic flux and levels of key metabolites involved in energy production.

Research Findings and Case Studies

Recent studies have explored the antimicrobial and anticancer properties of this compound. Notably:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Research : Investigations into its effects on cancer cell lines indicate promising results, suggesting that it may inhibit tumor growth through modulation of specific signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Inhibits tumor growth | |

| Cellular Metabolism | Alters metabolic pathways |

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound exhibits distinct biological properties due to its unique functional groups:

- 4-(Trifluoromethoxy)benzyl alcohol : Lacks bromine, resulting in different reactivity.

- 2-Bromo-4-fluorobenzyl alcohol : Contains a fluorine atom instead of trifluoromethoxy, leading to variations in biological activity.

This comparison underscores the significance of both the bromine and trifluoromethoxy groups in determining the compound's efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-4-(trifluoromethoxy)benzyl alcohol, and how can regioselectivity be ensured during bromination?

- Methodology : A multi-step synthesis is typical. Begin with 4-(trifluoromethoxy)benzyl alcohol (CAS 1736-74-9) as a precursor . Introduce bromine via electrophilic aromatic substitution (EAS) using FeBr₃ as a catalyst. To ensure regioselectivity at the ortho position, optimize reaction conditions (e.g., low temperature, controlled stoichiometry of Br₂). Monitor reaction progress with TLC and confirm product structure via (e.g., aromatic proton splitting patterns) .

- Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate the product. Verify purity (>97%) via HPLC .

Q. How should researchers handle solubility challenges during kinetic studies involving this compound?

- Approach : The trifluoromethoxy group enhances lipophilicity, so polar aprotic solvents (e.g., DMSO, DMF) are recommended. For aqueous solubility, prepare stock solutions in DMSO and dilute in buffer (pH 7.4). Note that high DMSO concentrations (>1%) may interfere with biological assays .

- Validation : Confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy to detect aggregation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : identifies trifluoromethoxy signals (δ ~ -58 ppm). resolves bromine-induced deshielding of adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 290.97 for C₈H₇BrF₃O₂) .

- IR Spectroscopy : Detect O-H stretches (~3300 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and trifluoromethoxy substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethoxy group deactivates the benzene ring, slowing EAS but directing electrophiles to the ortho position relative to the hydroxyl group. Bromine’s steric bulk may hinder Suzuki-Miyaura couplings; use Pd(PPh₃)₄ and aryl boronic acids with bulky ligands to mitigate this .

- Case Study : Compare reaction yields with/without microwave-assisted heating to enhance coupling efficiency .

Q. How can researchers resolve contradictions in observed vs. predicted chemical shifts?

- Troubleshooting : Discrepancies often arise from anisotropic effects of the trifluoromethoxy group. Use computational tools (e.g., DFT calculations with Gaussian 16) to model shielding/deshielding effects. Validate with experimental data from analogs like 3-bromo-5-(trifluoromethoxy)benzyl alcohol (CAS 1031929-10-8) .

- Data Reconciliation : Cross-reference with databases (e.g., NIST Chemistry WebBook) for similar fluorinated benzyl alcohols .

Q. What strategies optimize storage stability given the compound’s sensitivity to light and moisture?

- Best Practices : Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Use molecular sieves (3Å) to control moisture. Monitor degradation via periodic LC-MS; if decomposition exceeds 5%, repurify via recrystallization (ethanol/water) .

- Stability Study : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) to establish shelf-life .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.